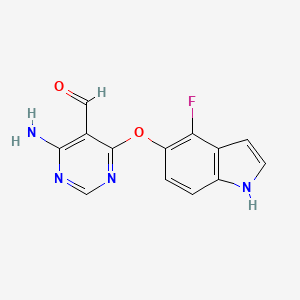
4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is a complex organic compound that features both an indole and a pyrimidine moiety. The presence of these two heterocyclic structures makes this compound particularly interesting for various scientific research applications. The indole ring is known for its biological activity, while the pyrimidine ring is a common scaffold in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then coupled with a pyrimidine precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction. For example, the indole derivative can be synthesized through a Fischer indole synthesis, followed by a nucleophilic substitution reaction to introduce the fluoro group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions. The use of continuous flow reactors could also be considered to improve yield and reduce reaction times. The choice of solvents and catalysts would be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially leading to biological effects. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-((4-chloro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
- 4-Amino-6-((4-bromo-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
- 4-Amino-6-((4-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
Uniqueness
The presence of the fluoro group in 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde makes it unique compared to its chloro, bromo, and methyl analogs. The fluoro group can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.
Properties
CAS No. |
919485-93-1 |
|---|---|
Molecular Formula |
C13H9FN4O2 |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
4-amino-6-[(4-fluoro-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C13H9FN4O2/c14-11-7-3-4-16-9(7)1-2-10(11)20-13-8(5-19)12(15)17-6-18-13/h1-6,16H,(H2,15,17,18) |
InChI Key |
CWEUCUZCJFVNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)OC3=NC=NC(=C3C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


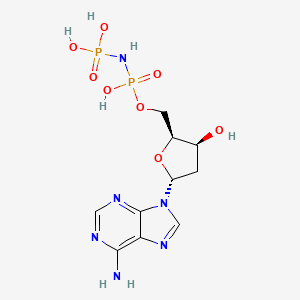
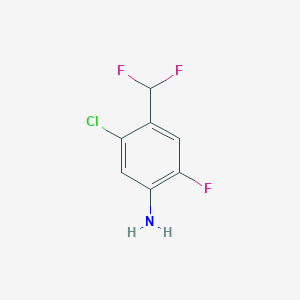
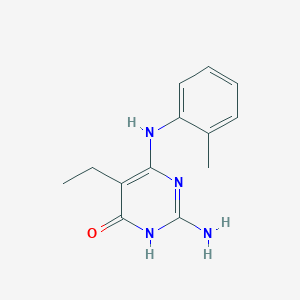
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B15215941.png)
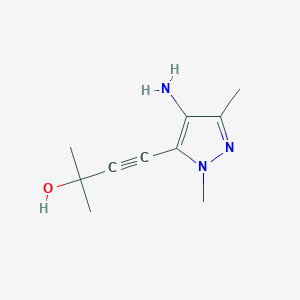
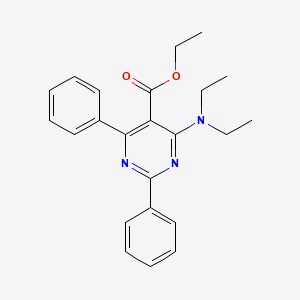
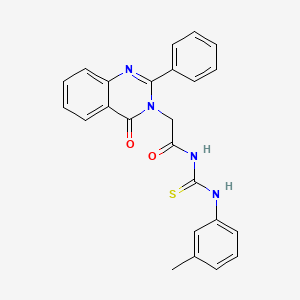
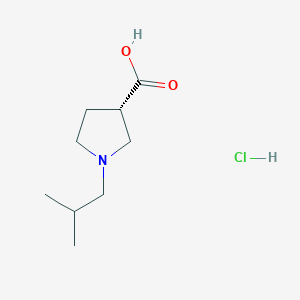
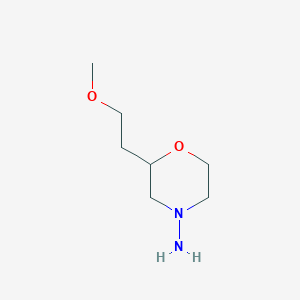

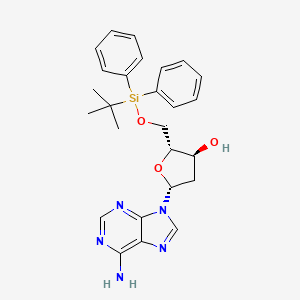
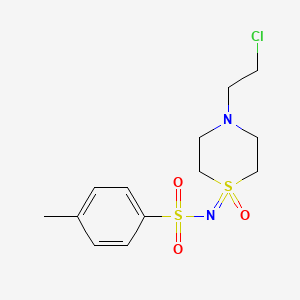
![6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15216029.png)

